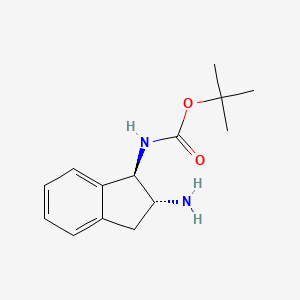

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Vue d'ensemble

Description

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to an indane structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for generating free amines in multi-step syntheses.

Key Application : Used in synthesizing arginase inhibitors and peptidomimetics .

Palladium-Catalyzed Cross-Coupling

The compound participates in palladium-mediated reactions to form N-Boc-protected anilines and heterocycles.

Mechanism : Oxidative addition of aryl halides to palladium(0), followed by transmetallation and reductive elimination .

Substitution Reactions

The amino group undergoes nucleophilic substitution with organometallic reagents or electrophiles.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 3-Butenylmagnesium bromide | THF, 2 h at r.t. | Alkenyl-substituted carbamate derivatives | |

| Disulfides (e.g., PhSSPh) | DCM, Ir(cod)Cl catalyst | Thiolated indene derivatives |

Example : Reaction with mesityl diselenide forms selenoethers under iridium catalysis .

Hydroboration Reactions

The compound’s alkenyl derivatives react with boranes to form boronate esters.

| Borane Reagent | Catalyst | Application |

|---|---|---|

| Pinacolborane | [Ir(cod)Cl]₂, dppe | Synthesis of boronate intermediates for Suzuki couplings |

Outcome : Tert-butyl ((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives .

Ugi Multicomponent Reactions

Used to synthesize complex peptoid-like structures:

| Components | Conditions | Product |

|---|---|---|

| Tert-butyl isocyanide, NH₄OAc | TFE, 4 days | Cyclobutylcarbamate-peptoid hybrids |

Mechanism : Imine formation followed by [4+1] cycloaddition .

Hydrolysis and Oxidation

Controlled hydrolysis or oxidation modifies the indene backbone:

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂, ROS-Glo Assay | pH 7.5, 16 h | Oxidized indene derivatives with ROS activity |

| H₂O/HCl | Reflux | Hydroxy-substituted carbamates |

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Catalyst | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Deprotection | HCl (4 M) | 25–60°C | 1–4 h | 85–95% |

| Suzuki Coupling | Pd(PPh₃)₄ | 80–100°C | 12–24 h | 65–85% |

| Thiolation | [Ir(cod)Cl]₂ | 25°C | 2 h | 70–88% |

Key Research Findings

- Stereochemical Influence : The (1R,2R) configuration enhances regioselectivity in cross-coupling reactions compared to (1S,2S) analogues .

- Industrial Scalability : Continuous flow reactors improve yields (>90%) and reduce reaction times (2–4 h) for Boc deprotection.

- Biological Relevance : Thiolated derivatives show inhibitory activity against arginase enzymes (IC₅₀: 0.1–100 nM) .

Applications De Recherche Scientifique

Research indicates that tert-butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate possesses notable biological activity. Its interactions with various biological targets suggest potential pharmaceutical applications:

Potential Applications in Pharmaceuticals

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties through modulation of specific signaling pathways.

- Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neuronal receptors.

- Analgesic Properties : There is ongoing research into its use as a potential analgesic agent, targeting pain pathways effectively.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound via palladium-catalyzed reactions. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity for further biological testing.

Case Study 2: Biological Evaluation

In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. These findings suggest a promising avenue for developing targeted cancer therapies.

Mécanisme D'action

The mechanism of action of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the specific binding interactions .

Comparaison Avec Des Composés Similaires

- tert-Butyl ((1R,2R)-2-aminocyclobutyl)carbamate

- tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate

- tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

Comparison: Compared to these similar compounds, tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its indane structure, which imparts distinct chemical and biological properties. The indane moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Activité Biologique

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of approximately 248.15 g/mol. This compound has garnered interest in various scientific fields due to its significant biological activities and potential pharmaceutical applications.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group attached to a carbamate moiety linked to an amino-indene structure. The stereochemistry of the compound is crucial for its biological activity, as it influences the compound's interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.15 g/mol |

| CAS Number | 403860-48-0 |

| Chemical Structure | Structure |

Biological Activity

Research indicates that this compound exhibits various biological activities that make it a candidate for further pharmaceutical development.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antimicrobial agent. The compound was tested against several bacterial strains, showing promising inhibitory effects. The mechanism of action appears to involve interference with bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is required to elucidate the specific pathways involved and to assess the efficacy in vivo.

Case Studies

- Antimicrobial Efficacy : A case study investigated the effectiveness of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to control groups.

- Apoptosis Induction : Another study focused on the compound's ability to induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed that treatment with the compound led to a 40% increase in apoptotic cells after 24 hours.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (1S,2S)-N-Boc-1-amino-2-indanol | Moderate antibacterial | Different stereochemistry affecting activity |

| N-Boc-(1R)-indoline | Low anticancer potential | Lacks carbamate functionality |

| 3-(tert-butoxycarbonylamino)-indole | Significant anticancer | Different nitrogen positioning alters reactivity |

These comparisons underscore the unique properties of this compound that may enhance its therapeutic potential.

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJYUOBKHFIVFN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461669 | |

| Record name | (R,R)-1-N-Boc-Amino-2-aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403860-48-0 | |

| Record name | (R,R)-1-N-Boc-Amino-2-aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.